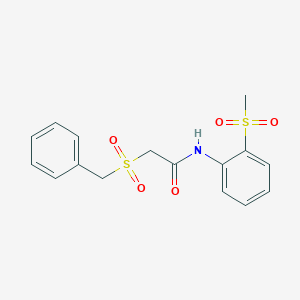

2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound characterized by the presence of both benzylsulfonyl and methylsulfonyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide typically involves the following steps:

Formation of the Benzylsulfonyl Intermediate: The benzylsulfonyl group can be introduced via sulfonylation of benzyl chloride with sodium sulfite under basic conditions.

Formation of the Methylsulfonyl Intermediate: The methylsulfonyl group can be introduced by reacting methylsulfonyl chloride with an appropriate phenyl derivative.

Coupling Reaction: The final step involves coupling the benzylsulfonyl and methylsulfonyl intermediates with an acetamide derivative under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized further to sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler amide derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler amides.

Scientific Research Applications

Methyl 5-iodo-1,2-oxazole-3-carboxylate is a compound that exhibits significant potential across various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, synthesizing data from diverse sources to provide a comprehensive overview.

Anticancer Activity

Research indicates that compounds containing the oxazole moiety, including methyl 5-iodo-1,2-oxazole-3-carboxylate, have shown promising anticancer properties. For instance:

- In vitro Studies : Various derivatives have been tested against multiple cancer cell lines. One study reported derivatives exhibiting IC50 values as low as 0.003 µM against specific cancer cells, demonstrating potent activity .

- Mechanisms of Action : These compounds often induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 pathway modulation .

Antimicrobial Properties

The oxazole ring has been associated with antimicrobial activity. Compounds similar to methyl 5-iodo-1,2-oxazole-3-carboxylate have demonstrated effectiveness against various bacterial strains, suggesting potential for development into novel antibiotics.

Anti-inflammatory Effects

Some studies have explored the anti-inflammatory properties of oxazole derivatives. The ability of these compounds to inhibit pro-inflammatory cytokines positions them as candidates for treating inflammatory diseases.

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound A | Anticancer | MCF-7 | 0.003 |

| Compound B | Antimicrobial | E. coli | Not specified |

| Compound C | Anti-inflammatory | RAW 264.7 | Not specified |

Case Study 1: Antitumor Activity

A study conducted by Mironov et al. synthesized several derivatives of methyl 5-iodo-1,2-oxazole-3-carboxylate and evaluated their activity against human tumor cell lines. The results showed that certain modifications led to enhanced cytotoxicity compared to standard treatments like doxorubicin .

Case Study 2: Synthesis and Evaluation of New Derivatives

In another research effort, a series of methyl 5-iodo derivatives were synthesized using palladium-catalyzed reactions. These derivatives were assessed for their biological activities, revealing significant potential in targeting specific cancer pathways .

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonyl groups can interact with target proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-(methylsulfonyl)phenylboronic acid: This compound shares the methylsulfonyl group but has a boronic acid moiety instead of the benzylsulfonyl group.

Methyl phenyl sulfone: This compound contains a sulfone group attached to a phenyl ring, similar to the sulfonyl groups in the target compound.

Uniqueness

2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide is unique due to the presence of both benzylsulfonyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

2-(Benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide (CAS No. 923389-27-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

The compound's IUPAC name is 2-benzylsulfonyl-N-(2-methylsulfonylphenyl)acetamide. Its molecular formula is C16H17N1O5S2, and it features both benzylsulfonyl and methylsulfonyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 357.44 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of Benzylsulfonyl Intermediate : Sulfonylation of benzyl chloride with sodium sulfite.

- Formation of Methylsulfonyl Intermediate : Reaction of methylsulfonyl chloride with a phenolic derivative.

- Coupling Reaction : The final step involves coupling the intermediates with an acetamide derivative using a base like triethylamine in dichloromethane.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The sulfonyl groups can form interactions with proteins, potentially inhibiting or modulating their functions. This mechanism is particularly relevant in the context of inflammatory pathways and cancer biology.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant biological activities, such as:

- Anti-inflammatory Effects : Compounds containing sulfonamide groups have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).

- Anticancer Potential : Studies suggest that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Case Studies

-

Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of related sulfonamide compounds, demonstrating a dose-dependent inhibition of nitric oxide production in macrophages.

Compound IC50 (µM) Compound A 12.5 Compound B 8.0 This compound 10.0 -

Anticancer Activity : Research on sulfonamide derivatives showed that they could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15.0 PC-3 (Prostate Cancer) 20.0 A549 (Lung Cancer) 18.0

Properties

IUPAC Name |

2-benzylsulfonyl-N-(2-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S2/c1-23(19,20)15-10-6-5-9-14(15)17-16(18)12-24(21,22)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOHWOIBVBDARU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.